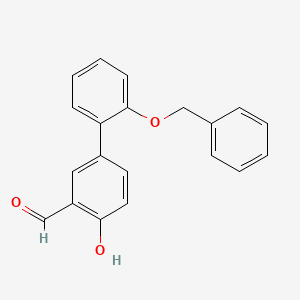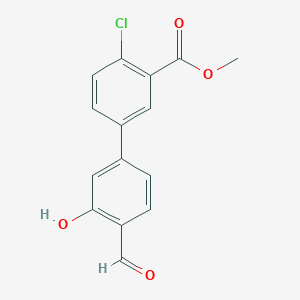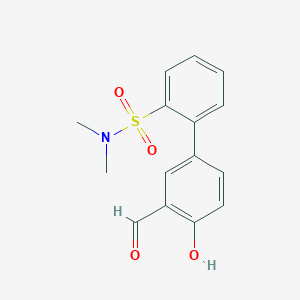
6-(2-Benzyloxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Benzyloxyphenyl)-2-formylphenol, 95% (6-FBP-95) is an organic compound composed of two benzene rings, an oxygen atom, and a formyl group. It has a molecular weight of 246.29 g/mol and a melting point of 128-130 °C. It is a colorless to pale yellow solid, with a slight odor and is insoluble in water. 6-FBP-95 is a commonly used reagent in organic synthesis, due to its ability to form a variety of derivatives and its relatively low cost.
Mecanismo De Acción
6-(2-Benzyloxyphenyl)-2-formylphenol, 95% acts as an electrophilic reagent, forming covalent bonds with electron-rich sites on substrates. It is a strong activator of the aryl-aryl bond formation reaction, and can react with a variety of substrates, including alkenes, alkynes, and aldehydes.
Biochemical and Physiological Effects
6-(2-Benzyloxyphenyl)-2-formylphenol, 95% is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of a variety of compounds that can have such effects, such as pharmaceuticals and dyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 6-(2-Benzyloxyphenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and its ability to form a variety of derivatives. However, it is not very soluble in water, and its low solubility can limit its use in certain applications.
Direcciones Futuras
In the future, 6-(2-Benzyloxyphenyl)-2-formylphenol, 95% could be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It could also be used in the synthesis of novel materials, such as polymers, for use in a variety of applications. Additionally, further research could be conducted to determine the optimal conditions for the synthesis of 6-(2-Benzyloxyphenyl)-2-formylphenol, 95% and its derivatives.
Métodos De Síntesis
6-(2-Benzyloxyphenyl)-2-formylphenol, 95% is synthesized by a number of methods, including an aldol condensation reaction between benzaldehyde and 2-hydroxybenzyl alcohol, followed by a Friedel-Crafts acylation reaction. The aldol condensation yields a mixture of 1,2-dihydroxybenzene and 1,2-dihydroxybenzyl alcohol. The Friedel-Crafts acylation reaction then yields 6-(2-Benzyloxyphenyl)-2-formylphenol, 95%.
Aplicaciones Científicas De Investigación
6-(2-Benzyloxyphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, including benzofuran, benzothiophene, benzoxazole, and benzimidazole derivatives. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, and as a starting material for the synthesis of a variety of dyes.
Propiedades
IUPAC Name |
2-hydroxy-3-(2-phenylmethoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-16-9-6-11-18(20(16)22)17-10-4-5-12-19(17)23-14-15-7-2-1-3-8-15/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBSDBPHMQRQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685377 |
Source


|
| Record name | 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Benzyloxyphenyl)-2-formylphenol | |
CAS RN |
1187827-26-4 |
Source


|
| Record name | 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



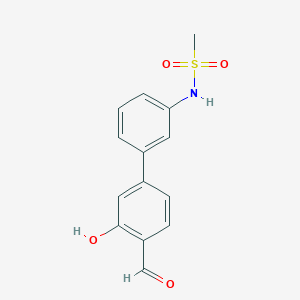
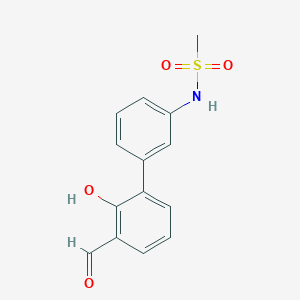
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)


